molecular formula C19H20ClN5O4 B2842232 6-chloro-N,N'-bis(3,4-dimethoxyphenyl)-1,3,5-triazine-2,4-diamine CAS No. 374101-89-0

6-chloro-N,N'-bis(3,4-dimethoxyphenyl)-1,3,5-triazine-2,4-diamine

Cat. No.: B2842232
CAS No.: 374101-89-0
M. Wt: 417.85
InChI Key: GNOOBBKCLFWMMS-UHFFFAOYSA-N
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Description

6-Chloro-N,N'-bis(3,4-dimethoxyphenyl)-1,3,5-triazine-2,4-diamine is a substituted 1,3,5-triazine derivative characterized by two 3,4-dimethoxyphenyl groups attached to the 2- and 4-amino positions of the triazine core, with a chlorine atom at the 6-position. This compound has a molecular formula of C₁₉H₂₀ClN₅O₄ and a molecular weight of ~417.85 g/mol (calculated from ). The 3,4-dimethoxyphenyl substituents confer enhanced steric bulk and electron-donating capacity compared to simpler alkyl or alkoxy derivatives, likely influencing its solubility, reactivity, and biological interactions.

Properties

IUPAC Name

6-chloro-2-N,4-N-bis(3,4-dimethoxyphenyl)-1,3,5-triazine-2,4-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20ClN5O4/c1-26-13-7-5-11(9-15(13)28-3)21-18-23-17(20)24-19(25-18)22-12-6-8-14(27-2)16(10-12)29-4/h5-10H,1-4H3,(H2,21,22,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNOOBBKCLFWMMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC2=NC(=NC(=N2)Cl)NC3=CC(=C(C=C3)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20ClN5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biochemical Pathways

It is known that the compound affects the expression levels of inflammatory factorsIL-6 and TNF-α , which are key players in the immune response and inflammation, often implicated in cancer progression.

Pharmacokinetics

The physicochemical parameters, pharmacokinetic properties, toxicity, and drug similarity of the active compound were predicted using swiss adme and admetsar web servers. These predictions can provide valuable insights into the compound’s bioavailability and potential as a therapeutic agent.

Result of Action

The compound significantly inhibits the proliferation of A431, A549, and H1299 cancer cells, decreases the activity of IL-6 and TNF-α, and hinders cell migration. These effects suggest that the compound may have potential as a therapeutic agent in the treatment of certain types of cancer.

Biological Activity

6-Chloro-N,N'-bis(3,4-dimethoxyphenyl)-1,3,5-triazine-2,4-diamine is a compound that has garnered attention for its potential biological activities, particularly in the context of antiplasmodial and anticancer properties. This article provides a comprehensive overview of the biological activity associated with this compound, supported by data tables and relevant research findings.

The molecular formula of this compound is C₁₉H₂₀ClN₅O₄, with a molecular weight of 417.85 g/mol. Its CAS number is 374101-89-0. The compound features a triazine core structure which is known for its versatility in medicinal chemistry.

Antiplasmodial Activity

Research has demonstrated that derivatives of triazine compounds exhibit significant antiplasmodial activity. A study indicated that compounds related to this compound showed in vitro activity against both drug-sensitive and drug-resistant strains of Plasmodium falciparum. The most potent analogs displayed IC50 values in the low nanomolar range (Table 1) .

Table 1: Antiplasmodial Activity of Triazine Derivatives

CompoundStrainIC50 (μM)
This compoundFCR-3 (resistant)0.00955 ± 0.0127
CycloguanilFCR-314.5 ± 2.5
PyrimethamineFCR-30.0962 ± 0.0148
ChloroquineFCR-30.0722 ± 0.0118

These findings suggest that structural modifications on the triazine scaffold can significantly influence biological activity against malaria parasites.

Cytotoxicity

Cytotoxicity studies conducted on various cell lines (including HeLa cells) revealed that many triazine derivatives exhibited low cytotoxicity at nanomolar concentrations. Most compounds showed IC50 values above 10 μM (Table 2), indicating a favorable safety profile for further development .

Table 2: Cytotoxicity of Triazine Derivatives

CompoundCell LineIC50 (μM)
This compoundHeLa>100
Compound AHeLa39.0 ± 3.8
Compound BHeLa>100

The data shows that while some derivatives are potent against P. falciparum, they maintain a low cytotoxic profile in mammalian cells.

The mechanism by which these triazine derivatives exert their effects appears to involve inhibition of dihydrofolate reductase (DHFR), an essential enzyme for the survival of P. falciparum. Kinetic studies have shown that these compounds bind effectively to the active site of DHFR with low nanomolar Ki values .

Case Studies

In a recent study focusing on the synthesis and evaluation of triazine derivatives for their antimalarial properties, it was identified that specific substitutions on the phenyl rings enhance binding affinity and biological activity against resistant strains .

Another significant finding involved the evaluation of these compounds as potential adenosine receptor modulators. Some derivatives demonstrated promising selectivity towards adenosine receptors implicated in tumor growth and proliferation .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Methoxyphenyl Substituents

  • 6-Chloro-N,N'-bis(2,5-dimethoxyphenyl)-1,3,5-triazine-2,4-diamine

    • Molecular Formula : C₁₉H₂₀ClN₅O₄ (identical to the target compound) .
    • Key Difference : Methoxy groups at the 2,5-positions on the phenyl rings instead of 3,4-positions.
    • Impact : Altered electronic and steric properties may reduce π-π stacking efficiency compared to the 3,4-dimethoxy analogue .
  • 6-Chloro-N,N'-bis(2,4-dimethoxyphenyl)-1,3,5-triazine-2,4-diamine CAS No.: 333326-28-6 . Key Difference: Methoxy groups at 2,4-positions, creating a less symmetrical structure.

Chlorotriazine Herbicides

  • Simazine (6-Chloro-N,N'-diethyl-1,3,5-triazine-2,4-diamine) Molecular Formula: C₇H₁₂ClN₅; Molecular Weight: 201.66 g/mol . Application: Pre-emergence herbicide for broadleaf weeds . Key Difference: Diethylamino groups instead of methoxyphenyl substituents. Impact: Lower molecular weight and higher water solubility (3.5 mg/L at 20°C) facilitate soil mobility and herbicidal activity .
  • Propazine (6-Chloro-N,N'-bis(1-methylethyl)-1,3,5-triazine-2,4-diamine) CAS No.: 139-40-2 . Application: Selective herbicide for sorghum crops . Key Difference: Isopropyl groups replace methoxyphenyl substituents.
  • Atrazine (6-Chloro-N-ethyl-N'-(1-methylethyl)-1,3,5-triazine-2,4-diamine)

    • Key Difference : Mixed ethyl and isopropyl substituents.
    • Impact : Intermediate solubility (33 mg/L) balances soil persistence and bioavailability .

Other Derivatives

  • 6-Chloro-N,N'-bis(5-chloro-2-methylphenyl)-1,3,5-triazine-2,4-diamine CAS No.: 364744-50-3 . Key Difference: 5-Chloro-2-methylphenyl groups introduce halogenation and methyl steric effects.
  • 6-Chloro-N,N'-bis(3-methoxypropyl)-1,3,5-triazine-2,4-diamine

    • Key Difference : Methoxypropyl chains instead of aromatic substituents.
    • Impact : Flexible alkoxy chains may improve solubility in organic solvents but reduce binding specificity .

Comparative Data Table

Compound Name Substituents Molecular Weight (g/mol) Key Applications Water Solubility (mg/L) CAS No.
6-Chloro-N,N'-bis(3,4-dimethoxyphenyl)-... 3,4-Dimethoxyphenyl 417.85 Medicinal (potential) Not reported Not available
6-Chloro-N,N'-bis(2,5-dimethoxyphenyl)-... 2,5-Dimethoxyphenyl 417.85 Research chemical Not reported 1055671 (ChemSpider)
Simazine Diethyl 201.66 Herbicide 3.5 122-34-9
Propazine Bis(isopropyl) 229.72 Sorghum herbicide 8.6 139-40-2
6-Chloro-N,N'-bis(5-chloro-2-methylphenyl)-... 5-Chloro-2-methylphenyl 435.73 Research chemical Not reported 364744-50-3

Key Findings

Substituent Effects: Methoxyphenyl vs. Alkyl Groups: Methoxyphenyl derivatives (e.g., 3,4-dimethoxy) exhibit higher molecular weights and steric hindrance, likely reducing soil mobility compared to alkyl-substituted herbicides like simazine and propazine .

Environmental Fate :

  • Bulky methoxyphenyl groups may reduce biodegradability, increasing environmental persistence compared to simazine and atrazine .

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